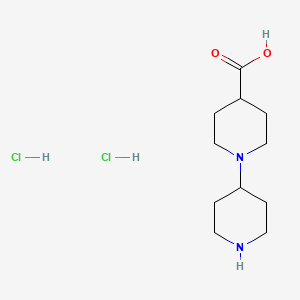![molecular formula C14H19N3O B1438226 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine CAS No. 1094544-00-9](/img/structure/B1438226.png)
1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine
Overview
Description
“1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine” is a compound with the CAS Number: 1094544-00-9. It has a molecular weight of 245.32 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N3O/c15-13-1-2-14-12(11-13)3-4-17(14)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Structural Analysis and Crystalline Properties
The compound 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine, due to its intricate molecular structure, has been subject to analysis for its crystalline properties. The morpholine rings within the compound tend to adopt chair conformations, and the molecule's structural arrangement facilitates the formation of three-dimensional frameworks through C—H⋯O interactions, as evidenced in specific derivatives (Lin et al., 2012).
Chemical Synthesis and Modification
The compound has been involved in various synthesis processes. It serves as a precursor in the creation of novel compounds through reactions such as aminomethylation with cyclic amines, leading to the formation of derivatives with potential as bifunctional monomers and building blocks for new indole derivatives (Markova et al., 2017). Additionally, its derivatives have been utilized in Wittig–SNAr reactions as intermediates for the synthesis of aurora kinase inhibitors, showcasing its potential in medicinal chemistry (Xu et al., 2015).
Biological Activity and Pharmaceutical Applications
Derivatives of 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine have shown promising results in biological activity assessments. For instance, certain synthesized derivatives have been examined for their antimicrobial properties, indicating the compound's potential utility in developing new antimicrobial agents (Bektaş et al., 2007). Moreover, it has been involved in the synthesis of COX-2 inhibitors, suggesting its significance in creating drugs aimed at reducing the side effects associated with NSAIDs (Shi et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-13-1-2-14-12(11-13)3-4-17(14)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDIXKXTRPCMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



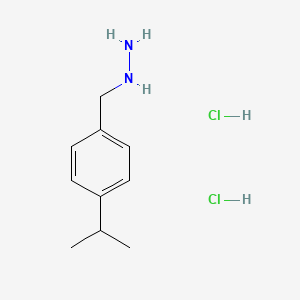
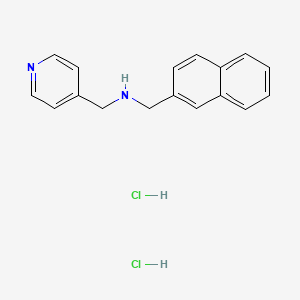
![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)
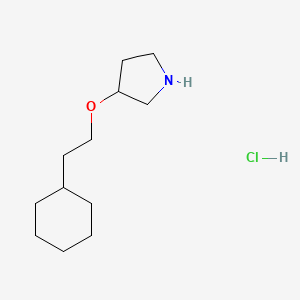
![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)

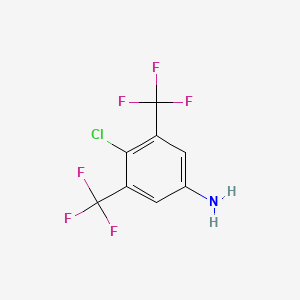
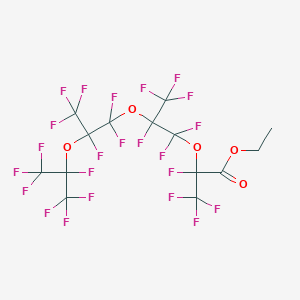
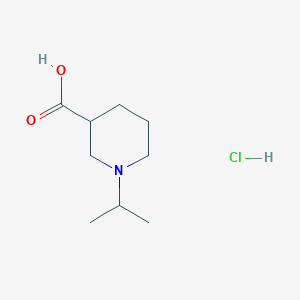
![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)
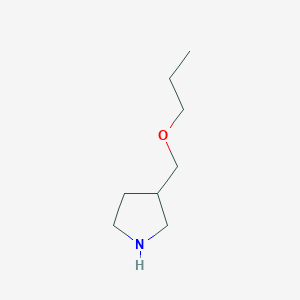
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
